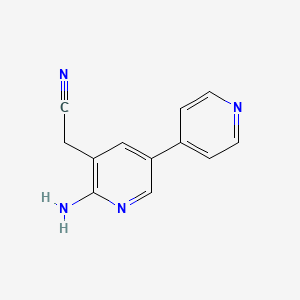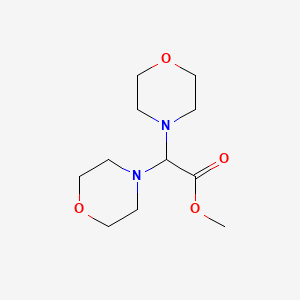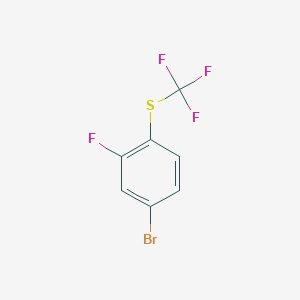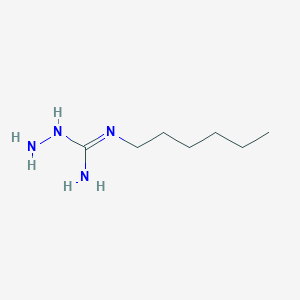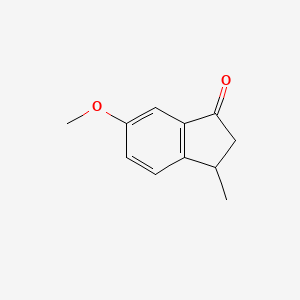
6-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one is an organic compound with the molecular formula C11H12O2 It is a derivative of indanone, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2,3-dihydro-1H-inden-1-one and methoxybenzene.
Methoxylation: The methoxylation of the starting material is achieved using methanol and a suitable catalyst under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the methoxylation reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance the yield and reduce reaction times.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 6-methoxy-3-methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of 6-bromo-3-methyl-2,3-dihydro-1H-inden-1-one.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of 6-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the methyl group at the 3rd position.
3-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group at the 6th position.
2,3-Dihydro-1H-inden-1-one: Lacks both the methoxy and methyl groups.
Uniqueness
6-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one is unique due to the presence of both the methoxy and methyl groups, which confer specific chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
103986-57-8 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
6-methoxy-3-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O2/c1-7-5-11(12)10-6-8(13-2)3-4-9(7)10/h3-4,6-7H,5H2,1-2H3 |
InChI-Schlüssel |
XITJWOSJNCBUDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C2=C1C=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


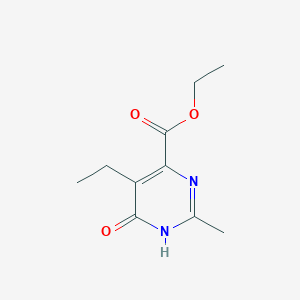
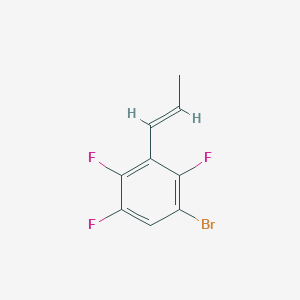

![7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione](/img/structure/B13120681.png)
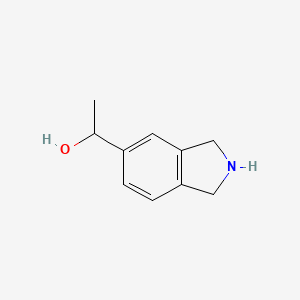
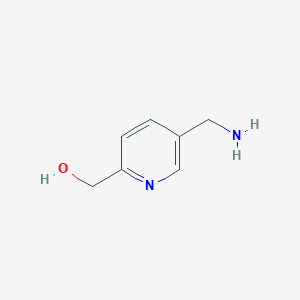

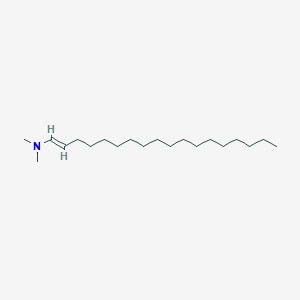
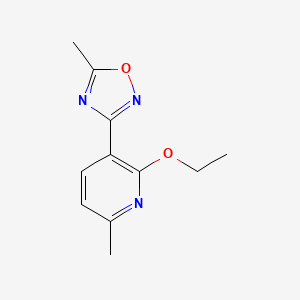
![6-Amino-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester](/img/structure/B13120708.png)
